

Comprehensive Physicochemical Profiling: 4-Ethoxy-5-fluoro-2-methoxybenzoic Acid

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Compound of Interest

Compound Name: 4-Ethoxy-5-fluoro-2-methoxybenzoic acid

Cat. No.: B14760299

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Executive Summary & Compound Significance

4-Ethoxy-5-fluoro-2-methoxybenzoic acid (CAS: N/A for specific isomer in common public lists, but analogous to CAS 394-04-7 derivatives) represents a class of tri-substituted benzoic acids where the interplay of steric and electronic effects creates a complex ionization profile.

- **Core Utility:** Used as a building block for benzamide-based APIs (e.g., D2/D3 receptor antagonists).
- **Criticality of pKa:** The ionization state at physiological pH (7.4) dictates the solubility and membrane permeability (LogD) of the final drug candidate. A shift of 0.5 pKa units can alter solubility by a factor of 3.

Theoretical Framework: pKa Prediction via Hammett Additivity

To estimate the pKa before experimentation, we apply the Hammett Equation extended for multi-substituted systems. The pKa of benzoic acid (4.[1][2][3]20) serves as the baseline.[4]

Electronic Substituent Effects

The acidity is modulated by the sum of the substituent constants (

) relative to the reaction center (COOH).

Position	Substituent	Electronic Effect	Mechanism	Constant (Approx)	Impact on Acidity
C-2 (Ortho)	Methoxy (-OCH ₃)	Mixed	Steric inhibition of resonance + Inductive withdrawal (-I)	N/A (Ortho Effect)	Increases (Lowers pKa)
C-4 (Para)	Ethoxy (-OCH ₂ CH ₃)	Donating	Resonance donation (+R) dominates over Inductive withdrawal		Decreases (Raises pKa)
C-5 (Meta)	Fluorine (-F)	Withdrawing	Strong Inductive withdrawal (-I); No resonance overlap		Increases (Lowers pKa)

Calculated pKa Derivation

Using the principle of additivity (Perrin's method):

- Baseline: Benzoic Acid
- Ortho-Methoxy Effect: 2-Methoxybenzoic acid has a

. The ortho-substituent twists the carboxyl group, reducing conjugation with the phenyl ring, slightly increasing acidity despite the donating nature of oxygen.[5]

- Meta-Fluorine Effect: The fluorine at C-5 exerts a strong electron-withdrawing effect, stabilizing the carboxylate anion.

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- Para-Ethoxy Effect: The ethoxy group at C-4 donates electron density into the ring, destabilizing the anion.

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Predicted pKa Range:3.90 – 4.10 Note: This molecule is slightly more acidic than benzoic acid but less acidic than 5-fluoro-2-methoxybenzoic acid (predicted ~3.75) due to the mitigating electron-donating effect of the 4-ethoxy group.

Experimental Protocol: Potentiometric Determination

Because this compound contains lipophilic alkoxy and fluoro groups, it is likely poorly soluble in water at low pH. Therefore, a standard aqueous titration will fail due to precipitation.

Recommended Method: Yasuda-Shedlovsky Extrapolation (Mixed-Solvent Potentiometry).

Materials & Equipment

- Titrator: Mettler Toledo T5 or equivalent with a DGi115-SC combined glass electrode.
- Solvents: Carbonate-free 0.1 M KOH (titrant), HPLC-grade Methanol (MeOH), and degassed deionized water.
- Ionic Strength Adjuster: 0.15 M KCl.

The "Self-Validating" Workflow

This protocol uses three different co-solvent ratios to extrapolate the true aqueous pKa, eliminating solubility errors.

- Preparation: Prepare three assay solutions of the compound (approx 0.001 M) in:
 - 30% MeOH / 70% Water
 - 40% MeOH / 60% Water
 - 50% MeOH / 50% Water
- Calibration: Calibrate the electrode in aqueous buffers (pH 4.01, 7.00, 10.01). Crucial: Apply the operational pH correction for methanol mixtures using the equation:

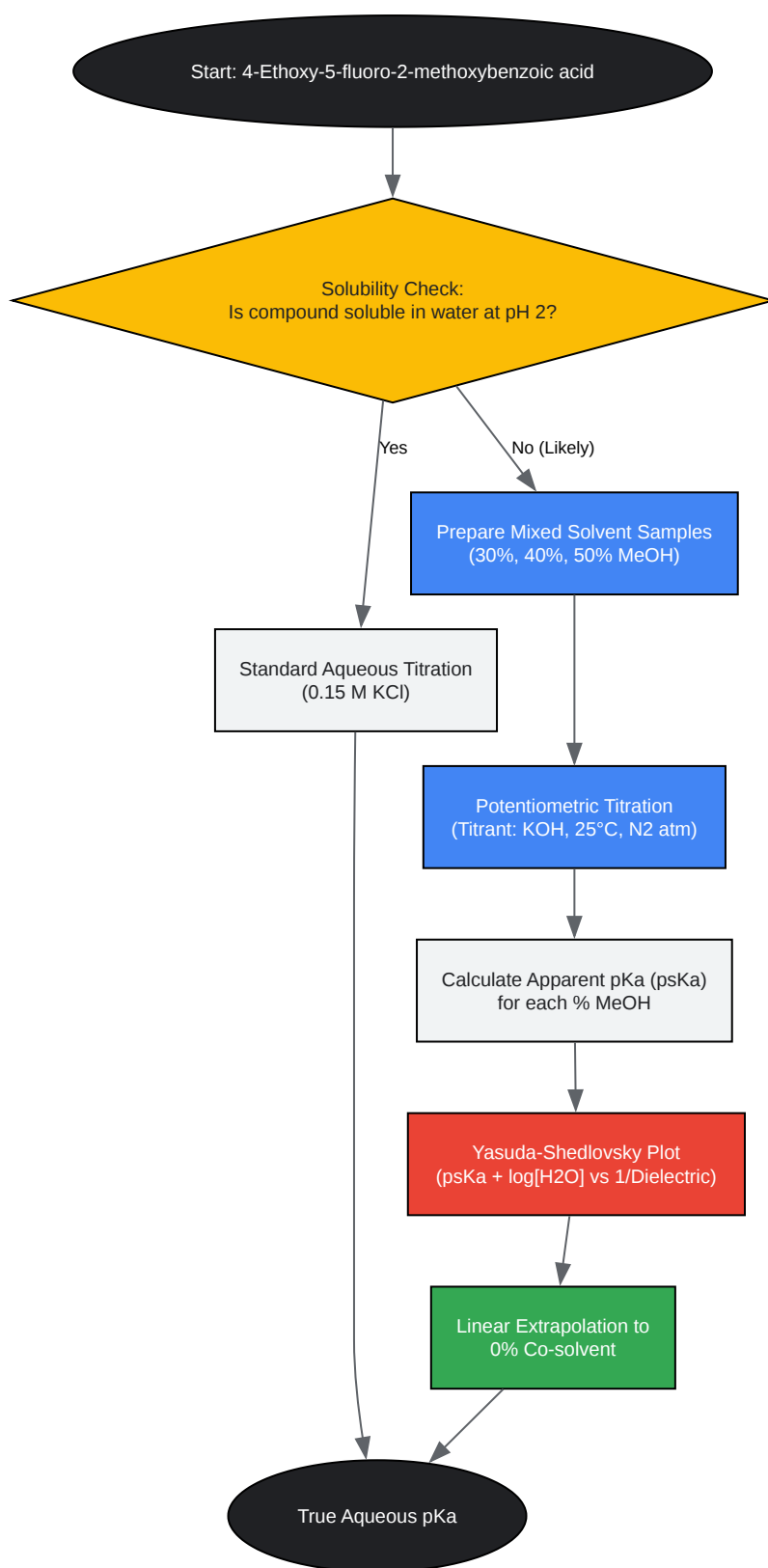
.
- Titration: Titrate with 0.1 M KOH under nitrogen purge at 25°C.
- Data Processing (Bjerrum Plot): Calculate the apparent pKa () for each solvent ratio using the half-neutralization point logic.
- Extrapolation: Plot

vs.

(dielectric constant). The y-intercept represents the true aqueous pKa.

Workflow Visualization

The following diagram illustrates the logic flow for determining the pKa of this lipophilic acid.



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Caption: Decision tree and Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic benzoic acid derivatives.

Pharmaceutical Implications[6][7][8][9]

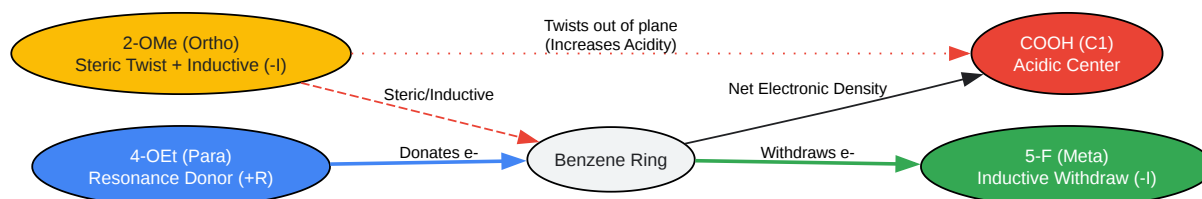
Solubility Profile

At pH 1.2 (Gastric), the compound will be predominantly unionized (Neutral form > 99.8%), suggesting high permeability but low solubility. At pH 7.4 (Blood), assuming a pKa of 4.0:

The compound will exist almost exclusively as the carboxylate anion, ensuring good solubility in plasma but potentially requiring active transport or specific formulation strategies for cellular entry if the target is intracellular.

Structural-Electronic Diagram

Understanding the "Push-Pull" mechanism is vital for synthetic modifications.



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Caption: Electronic substituent effects influencing the acidity of the C1-Carboxyl group.[1][2][5]

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa measurement protocols).
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[6] (Source for Hammett constants).

- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
- PubChem Compound Summary. (2025). 5-Fluoro-2-methoxybenzoic acid (Analogous structure data). National Library of Medicine.[7] [\[Link\]](#)

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Sources

- [1. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [2. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 \[ncstate.pressbooks.pub\]](#)
- [3. quora.com \[quora.com\]](https://www.quora.com)
- [4. The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... | Study Prep in Pearson+ \[pearson.com\]](#)
- [5. The Ortho Effect of benzoic acids \[ns1.almerja.com\]](https://www.ns1.almerja.com)
- [6. pure.tue.nl \[pure.tue.nl\]](https://www.pure.tue.nl)
- [7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
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